molecular formula C8H3BrFNOS B8539242 2-Bromo-4-fluorobenzo[d]thiazole-6-carbaldehyde

2-Bromo-4-fluorobenzo[d]thiazole-6-carbaldehyde

Cat. No. B8539242
M. Wt: 260.08 g/mol
InChI Key: JSGPRQQWIGWMQL-UHFFFAOYSA-N
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Patent
US07473784B2

Procedure details

A mixture of (2-bromo-4-fluorobenzo[d]thiazol-6-yl)methanol (0.269 g, 1.03 mmol) and manganese (IV) oxide (activated, 85%, 1.47 g, 14.4 mmol) in THF (15 mL) was stirred at rt for 16 hr. Solid material was removed by filtration through Celite® 545, and the filtrate was concentrated under vacuum. The residue was diluted with AcOEt, washed with brine, and dried over anhydrous MgSO4. Evaporation of solvent under vacuum gave the title compound (0.136 g, 61% yield) as a white solid.
Quantity
0.269 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[C:7]([F:13])[C:5]=2[N:6]=1>C1COCC1.[O-2].[Mn+4].[O-2]>[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH:11]=[O:12])[CH:8]=[C:7]([F:13])[C:5]=2[N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.269 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C(=CC(=C2)CO)F
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.47 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solid material was removed by filtration through Celite® 545
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with AcOEt
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)C(=CC(=C2)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.136 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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